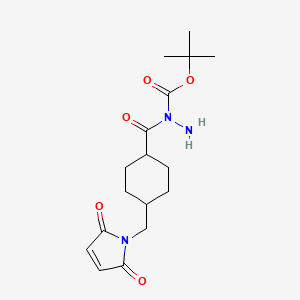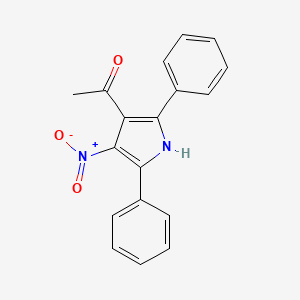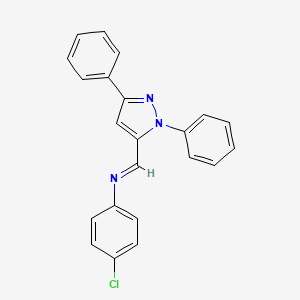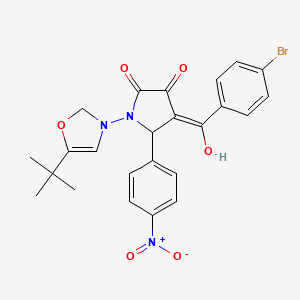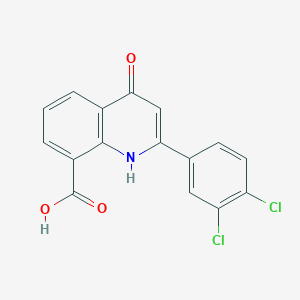
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a synthetic organic compound that belongs to the class of quinolone derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a 3,4-dichlorophenyl group and a carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form an intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the quinoline core.
Oxidation: The quinoline core is oxidized using an oxidizing agent, such as potassium permanganate, to introduce the carbonyl group at the 4-position.
Carboxylation: Finally, the carboxylic acid moiety is introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the 3,4-dichlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs, particularly for its potential antimicrobial and anticancer activities.
Biological Studies: It is used as a tool compound in biological studies to investigate the mechanisms of action of quinolone derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence and conductivity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound can exert antimicrobial and anticancer effects. Additionally, the compound may interact with other cellular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound is structurally similar but has a carboxylic acid group at the 3-position instead of the 8-position.
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group at the 6-position.
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-7-carboxylic acid: This compound has a carboxylic acid group at the 7-position.
Uniqueness
The unique positioning of the carboxylic acid group at the 8-position in 2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid contributes to its distinct chemical and biological properties. This positioning can influence the compound’s binding affinity to molecular targets and its overall biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
90034-74-5 |
|---|---|
Molekularformel |
C16H9Cl2NO3 |
Molekulargewicht |
334.1 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO3/c17-11-5-4-8(6-12(11)18)13-7-14(20)9-2-1-3-10(16(21)22)15(9)19-13/h1-7H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
JHKKZWBAJWGEIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=CC2=O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



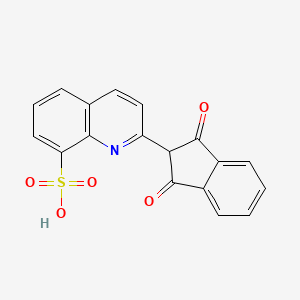
![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)

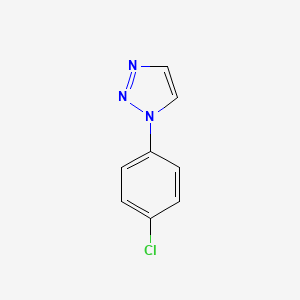
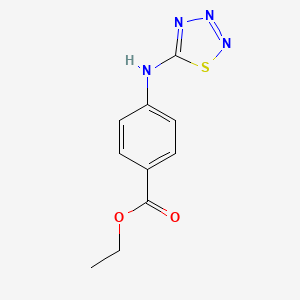
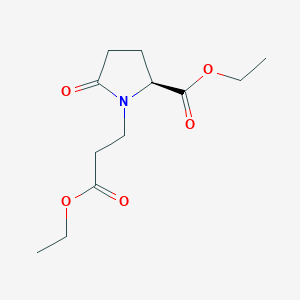
![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
